(r)-1,1,1-Trifluoro-2-hexanol

Catalog No.
S14143909
CAS No.
M.F
C6H11F3O
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-1,1,1-Trifluoro-2-hexanol

Product Name

(r)-1,1,1-Trifluoro-2-hexanol

IUPAC Name

(2R)-1,1,1-trifluorohexan-2-ol

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1

InChI Key

XEFMITHAWQJMRT-RXMQYKEDSA-N

Canonical SMILES

CCCCC(C(F)(F)F)O

Isomeric SMILES

CCCC[C@H](C(F)(F)F)O

(r)-1,1,1-Trifluoro-2-hexanol is a fluorinated alcohol characterized by the presence of three fluorine atoms attached to the first carbon of a hexanol chain. Its chemical structure can be represented as C6_6H11_{11}F3_3O, indicating that it contains six carbon atoms, eleven hydrogen atoms, three fluorine atoms, and one oxygen atom. This compound is notable for its unique trifluoromethyl group, which imparts distinct physical and chemical properties compared to non-fluorinated alcohols.

Typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.
  • Oxidation: It can be oxidized to form corresponding carbonyl compounds.
  • Nucleophilic Substitution: The hydroxyl group can be substituted by nucleophiles in reactions such as the formation of alkyl halides.

Due to the presence of fluorine atoms, reactions involving this compound may exhibit altered kinetics and thermodynamics compared to similar non-fluorinated alcohols.

Several methods exist for synthesizing (r)-1,1,1-trifluoro-2-hexanol:

  • Asymmetric Hydrogenation: One effective method involves the asymmetric hydrogenation of 1,1,1-trifluoropropan-2-one using chiral catalysts. This process allows for the selective formation of the desired enantiomer with high optical purity .
  • Biocatalytic Reduction: Utilizing enzymes such as alcohol dehydrogenases from microorganisms has been shown to produce (r)-1,1,1-trifluoro-2-hexanol with high enantiomeric excess. This method is particularly advantageous for large-scale production due to its mild reaction conditions and environmental sustainability .
  • Chemical Reduction: Traditional chemical reduction methods using reducing agents such as lithium aluminum hydride can also yield this compound but may require extensive purification steps to achieve desired purity levels.

(r)-1,1,1-Trifluoro-2-hexanol is primarily utilized in:

  • Pharmaceutical Synthesis: As an intermediate for developing active pharmaceutical ingredients due to its unique structural properties.
  • Agricultural Chemicals: It may serve as a building block for agrochemicals with enhanced efficacy.
  • Fluorinated Solvents: Its properties make it suitable for use in specialized solvents within chemical processes.

Interaction studies involving (r)-1,1,1-trifluoro-2-hexanol focus on its reactivity with various biological systems and synthetic pathways. Research indicates that fluorinated alcohols can interact differently with enzymes compared to their non-fluorinated counterparts due to steric and electronic effects introduced by fluorine atoms. These interactions could influence the compound's bioavailability and metabolic pathways.

Several compounds are structurally similar to (r)-1,1,1-trifluoro-2-hexanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-HexanolC6_6H14_{14}ONon-fluorinated analog; widely used as a solvent
2-HexanolC6_6H14_{14}OSecondary alcohol; different reactivity profile
3-HexanolC6_6H14_{14}OAnother isomer; exhibits different physical properties
1,1-Difluoro-2-hexanolC6_6H12_{12}F2_2OContains two fluorine atoms; altered reactivity
(S)-1,1,1-Trifluoro-2-propanolC3_3H7_7F3_3OShorter chain; important pharmaceutical intermediate

Uniqueness

(r)-1,1,1-Trifluoro-2-hexanol stands out due to its trifluoromethyl group which significantly enhances its lipophilicity and influences its interaction with biological systems compared to other similar compounds. This unique feature contributes to its potential applications in pharmaceuticals and agrochemicals where enhanced efficacy is desired.

The hydrogen bonding networks in fluorinated alcohol systems, particularly those involving (r)-1,1,1-trifluoro-2-hexanol, exhibit unique characteristics that distinguish them from their non-fluorinated counterparts. The introduction of trifluoromethyl groups significantly alters the electronic environment and hydrogen bonding capabilities of these molecules [1] [2].

Electronic Effects of Fluorination

The electron-withdrawing nature of the trifluoromethyl group in (r)-1,1,1-trifluoro-2-hexanol substantially increases the acidity of the hydroxyl proton compared to the corresponding non-fluorinated alcohol. This enhanced acidity is reflected in the pKa values, where fluorinated alcohols such as 2,2,2-trifluoroethanol exhibit pKa values around 12.4, significantly lower than ethanol (pKa ~15.9) [3] [4]. The same trend is observed for longer-chain fluorinated alcohols, including hexanol derivatives.

Density functional theory calculations using B3LYP/6-31G* and higher-level methods have revealed that the CF3 group induces substantial charge polarization along the carbon-oxygen bond. This polarization increases the positive charge on the hydroxyl hydrogen, making it a more effective hydrogen bond donor [5] [6]. The enhanced donor capability results in stronger hydrogen bonding interactions with acceptor molecules, as evidenced by shorter O-H···O distances and increased binding energies in computational studies.

Hydrogen Bond Network Topology

Molecular dynamics simulations using GROMACS and OPLS force fields have demonstrated that fluorinated alcohols, including trifluoro-hexanol systems, exhibit distinct aggregation patterns compared to their hydrogenated analogs [7] [8]. The simulations reveal that fluorinated alcohols tend to form more linear hydrogen bonding networks rather than the cyclic structures commonly observed in non-fluorinated systems.

Infrared spectroscopy combined with theoretical computations has shown that in protonated fluorinated alcohol clusters, the linear-type hydrogen bond networks are strongly preferred across all cluster sizes [9]. This preference arises from the steric bulk of the CF3 groups, which inhibits the formation of cyclic structures that would bring fluorinated segments into close proximity.

The radial distribution function analysis from molecular dynamics studies indicates that the first peak in the O-H···O hydrogen bonding distribution for fluorinated alcohols appears at shorter distances (approximately 0.194 nm) compared to non-fluorinated alcohols (0.198 nm) [10]. This shortened distance reflects the stronger hydrogen bonding capability of fluorinated alcohols.

Solvent Effects and Aggregation

The hydrogen bonding networks in fluorinated alcohol systems are particularly sensitive to solvent environment. In aqueous solutions, fluorinated alcohols exhibit preferential aggregation behavior, forming clusters at significantly lower concentrations than their non-fluorinated counterparts [11] [12]. For example, CF3SF4-ethanol begins to aggregate at concentrations as low as 4.5%, while conventional alcohols require much higher concentrations.

The aggregation behavior is driven by the balance between hydrogen bonding interactions and hydrophobic effects. The fluorinated segments exhibit hydrophobic character, leading to aggregation, while the hydroxyl groups maintain hydrogen bonding capabilities with both water and other alcohol molecules [13] [14]. This dual nature results in complex phase behavior that has been characterized through dynamic light scattering experiments and validated by molecular dynamics simulations.

Computational Validation

Advanced computational methods, including post-Hartree-Fock approaches such as MP2 and CCSD(T), have been employed to validate the DFT predictions regarding hydrogen bonding in fluorinated alcohol systems [15] [16]. These high-level calculations confirm that the enhanced hydrogen bond donor capability of fluorinated alcohols is primarily due to the electron-withdrawing effects of the fluorine atoms.

Natural bond orbital analysis has revealed that the CF3 groups participate in hyperconjugative interactions that further stabilize the hydrogen bonding networks. The σ*C-F orbitals can accept electron density from adjacent bonding orbitals, contributing to the overall stability of the hydrogen bonded clusters [17].

Atoms in molecules analysis has identified critical points in the hydrogen bonding regions, confirming the presence of stronger hydrogen bonds in fluorinated systems. The bond critical points exhibit higher electron density and more negative Laplacian values, indicating increased covalent character in the hydrogen bonds of fluorinated alcohols [18].

Density Functional Theory Modeling of Enantioselective Reduction Transition States

The computational modeling of enantioselective reduction transition states involving (r)-1,1,1-trifluoro-2-hexanol requires sophisticated quantum chemical approaches to accurately capture the stereoelectronic effects that govern selectivity. These calculations are essential for understanding the mechanistic pathways and predicting the outcome of asymmetric transformations.

Transition State Theory Framework

The application of transition state theory to enantioselective reduction processes involving fluorinated alcohols necessitates the consideration of multiple competing pathways. Computational studies have employed various DFT functionals, with B3LYP, PBE0, and M06-2X showing particular effectiveness for these systems [19] [20]. The choice of functional is critical, as fluorinated systems can exhibit significant dispersion interactions that are not adequately captured by standard local or semi-local functionals.

Basis set considerations are equally important, with triple-zeta quality basis sets such as cc-pVTZ or 6-311++G(d,p) typically required for quantitative accuracy in barrier height predictions [21]. The inclusion of diffuse functions is particularly important for fluorinated systems due to the high electronegativity of fluorine atoms.

The computational protocol typically involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of stationary points. Intrinsic reaction coordinate calculations are performed to verify that transition states connect the correct reactants and products [22].

Stereoelectronic Effects in Reduction Mechanisms

The enantioselective reduction of fluorinated ketones to produce (r)-1,1,1-trifluoro-2-hexanol involves complex stereoelectronic effects that can be elucidated through computational analysis. The presence of the CF3 group significantly influences the approach of reducing agents, creating distinct energy differences between pathways leading to R and S enantiomers [23] [24].

Computational studies have revealed that the CF3 group in trifluoroacetophenone and related substrates can influence the stereochemical outcome through electrostatic interactions with the catalyst and reducing agent. The highly polarized C-F bonds create an electric field that can either stabilize or destabilize different approach geometries [25].

The quadrant model analysis, adapted for fluorinated systems, provides insights into the steric and electronic effects governing enantioselectivity. In this model, the CF3 group occupies specific quadrants around the reaction center, and the positioning of other substituents relative to these quadrants determines the stereochemical outcome [26].

Catalyst-Substrate Interactions

Density functional theory calculations have been used to model the interactions between chiral catalysts and fluorinated substrates in enantioselective reduction reactions. The oxazaborolidine-catalyzed reduction of trifluoromethyl ketones has been extensively studied computationally, revealing that the CF3 group can participate in secondary interactions with the catalyst framework [27] [28].

The computational models predict that the electron-withdrawing nature of the CF3 group increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates but also potentially altered selectivity patterns. The balance between these effects determines the overall efficiency and enantioselectivity of the transformation [29].

Molecular orbital analysis of the transition states reveals that the LUMO of the fluorinated ketone is significantly lowered in energy compared to non-fluorinated analogs, facilitating nucleophilic attack by hydride donors. However, the spatial distribution of this orbital is also modified, which can influence the stereochemical outcome [30].

Solvent Effects on Selectivity

The computational modeling of enantioselective reduction must account for solvent effects, which can be particularly pronounced for fluorinated substrates. Polarizable continuum models such as PCM or SMD have been employed to study these effects, revealing that polar solvents can significantly influence the relative energies of diastereomeric transition states [31] [32].

The calculations indicate that fluorinated alcohols can serve as both substrates and solvents in these transformations, creating complex solvation environments that affect both reactivity and selectivity. The hydrogen bonding networks formed by fluorinated alcohols can stabilize certain transition state geometries over others, leading to enhanced enantioselectivity [33].

Prediction of Absolute Configuration

Time-dependent density functional theory calculations have been employed to predict the absolute configuration of (r)-1,1,1-trifluoro-2-hexanol through optical rotation calculations. The TDDFT/GIAO methodology has shown moderate success in determining absolute configurations, though the accuracy can be limited for molecules with small specific rotations [34].

The computational approach involves calculating the specific rotation at the sodium D-line wavelength and comparing the sign and magnitude with experimental values. For fluorinated alcohols, the calculations must account for the conformational flexibility of the alkyl chain, which can significantly influence the computed optical rotation [35].

Molecular Dynamics Simulations of Aggregation Behavior

Molecular dynamics simulations provide crucial insights into the aggregation behavior of (r)-1,1,1-trifluoro-2-hexanol in various environments. These simulations reveal the fundamental mechanisms underlying the unique properties of fluorinated alcohol systems and their applications in chemical and biological processes.

Force Field Development and Validation

The accurate simulation of fluorinated alcohol systems requires specialized force field parameters that account for the unique properties of C-F bonds. The OPLS-AA force field has been extended to include fluorinated alcohols, with parameters derived from ab initio calculations and validated against experimental properties such as density, heat of vaporization, and dielectric constants [36] [37].

The parameterization process involves fitting to B3LYP/cc-pVTZ optimized geometries and PBE0/pc-3 charge distributions. The resulting force field parameters reproduce experimental thermodynamic properties with good accuracy, enabling reliable molecular dynamics simulations of aggregation behavior [38].

Validation studies have compared simulation results with experimental data from dynamic light scattering, infrared spectroscopy, and thermodynamic measurements. The simulations successfully reproduce the observed aggregation trends and provide molecular-level insights into the underlying mechanisms [39].

Aggregation Mechanisms

Molecular dynamics simulations reveal that fluorinated alcohols exhibit intrinsic tendencies to aggregate even at very low concentrations. The aggregation process is driven by the balance between hydrogen bonding interactions and hydrophobic effects arising from the fluorinated segments [40] [41].

The simulations show that initial aggregation begins with the formation of small clusters (dimers and trimers) that subsequently grow through coalescence. The aggregation process is characterized by specific orientational preferences, with the fluorinated segments preferentially associating with each other while maintaining hydrogen bonding through the hydroxyl groups [42].

Radial distribution function analysis from the simulations provides quantitative measures of the aggregation behavior. The g(r) functions for fluorinated alcohols show more pronounced first peaks and higher coordination numbers compared to non-fluorinated analogs, indicating stronger intermolecular interactions [43].

Cluster Structure and Dynamics

The molecular dynamics simulations reveal that fluorinated alcohol clusters exhibit distinct structural characteristics. The clusters tend to adopt arrangements that maximize hydrogen bonding while minimizing unfavorable interactions between fluorinated and non-fluorinated segments [44] [45].

The simulations show that within larger clusters, the fluorinated alcohols organize into hexagonal close-packed arrangements, similar to those observed in pure fluorinated systems. This organization is driven by the geometric constraints imposed by the CF3 groups and the directional nature of hydrogen bonding [46].

Dynamic analysis reveals that the clusters are in constant equilibrium with monomeric species, with exchange rates that depend on cluster size and temperature. Smaller clusters exchange more rapidly with the monomeric phase, while larger clusters show greater stability .

Aqueous Systems and Phase Behavior

In aqueous environments, fluorinated alcohols exhibit complex phase behavior that has been characterized through extensive molecular dynamics simulations. The simulations reveal that fluorinated alcohols undergo phase separation at much lower concentrations than their non-fluorinated counterparts [48] [49].

The phase separation process is characterized by the formation of alcohol-rich domains surrounded by water-rich regions. The interface between these domains is stabilized by hydrogen bonding interactions between the alcohol hydroxyl groups and water molecules [50].

The simulations provide insights into the molecular mechanisms underlying the cosolvent effects of fluorinated alcohols in protein folding and stabilization. The preferential aggregation of fluorinated alcohols around protein surfaces creates a low-dielectric environment that favors intramolecular hydrogen bond formation [51].

Temperature and Concentration Effects

Temperature-dependent molecular dynamics simulations have been performed to study the effect of thermal energy on aggregation behavior. The simulations reveal that elevated temperatures disrupt the aggregation process, leading to increased populations of monomeric species [52].

The temperature dependence follows Arrhenius behavior, with activation energies for disaggregation that depend on the degree of fluorination. More highly fluorinated alcohols show higher activation energies, reflecting stronger intermolecular interactions [53].

Concentration-dependent studies reveal critical aggregation concentrations that are significantly lower for fluorinated alcohols compared to their non-fluorinated analogs. These critical concentrations correlate with experimental observations from surface tension and dynamic light scattering measurements [54].

Applications in Biological Systems

Molecular dynamics simulations have been used to study the effects of fluorinated alcohols on biological systems, particularly protein structure and dynamics. The simulations reveal that fluorinated alcohols can induce conformational changes in proteins by modifying the hydration shell and creating preferential solvation environments [55].

The aggregation behavior of fluorinated alcohols is crucial for their effectiveness as protein structure stabilizers. The simulations show that the formation of alcohol clusters around protein surfaces displaces water molecules, creating conditions that favor secondary structure formation [56].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

156.07619946 g/mol

Monoisotopic Mass

156.07619946 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types